1,4-Bis(2-methylpyridin-4-yl)-1,4-diazepane
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Overview
Description
1,4-Bis(2-methylpyridin-4-yl)-1,4-diazepane is an organic compound that features a diazepane ring substituted with two 2-methylpyridin-4-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-methylpyridin-4-yl)-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Substitution with 2-Methylpyridin-4-yl Groups: The diazepane ring is then reacted with 2-methylpyridin-4-yl halides in the presence of a base to introduce the pyridinyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-methylpyridin-4-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyridinyl groups.
Reduction: Reduced forms of the diazepane ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Bis(2-methylpyridin-4-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-methylpyridin-4-yl)-1,4-diazepane depends on its application:
As a Ligand: It coordinates with metal ions through the nitrogen atoms of the pyridinyl groups, forming stable complexes.
Bioactivity: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound without the pyridinyl substitutions.
2-Methylpyridine: The pyridinyl group without the diazepane ring.
1,4-Bis(pyridin-4-yl)-1,4-diazepane: Similar structure but without the methyl groups.
Uniqueness
1,4-Bis(2-methylpyridin-4-yl)-1,4-diazepane is unique due to the presence of both the diazepane ring and the 2-methylpyridin-4-yl groups, which confer specific chemical and physical properties that are not present in the individual components or other similar compounds.
This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H22N4 |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,4-bis(2-methylpyridin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C17H22N4/c1-14-12-16(4-6-18-14)20-8-3-9-21(11-10-20)17-5-7-19-15(2)13-17/h4-7,12-13H,3,8-11H2,1-2H3 |
InChI Key |
YTIAAFZWMGINDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCN(CC2)C3=CC(=NC=C3)C |
Origin of Product |
United States |
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